

# physical and chemical properties of 6-fluoro-1H-indazol-3-amine

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## Compound of Interest

Compound Name: 6-fluoro-1H-indazol-3-amine

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An In-depth Technical Guide to **6-fluoro-1H-indazol-3-amine**

## Introduction

**6-fluoro-1H-indazol-3-amine** is a fluorinated heterocyclic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its indazole core is a prevalent scaffold in numerous biologically active molecules. The presence of a fluorine atom at the 6-position and an amine group at the 3-position endows the molecule with unique electronic properties, enhancing its binding affinity and metabolic stability, making it a valuable building block for the synthesis of novel therapeutic agents.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and applications of **6-fluoro-1H-indazol-3-amine** for researchers, scientists, and professionals in drug development.

## Physical and Chemical Properties

The distinct physical and chemical characteristics of **6-fluoro-1H-indazol-3-amine** are fundamental to its application in chemical synthesis and drug design. The fluorine substitution is known to enhance reactivity and selectivity in synthetic reactions.<sup>[1]</sup>

## Core Physical Data

A summary of the key physical and identifying properties of **6-fluoro-1H-indazol-3-amine** is presented below.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>6</sub> FN <sub>3</sub>	[1]
Molecular Weight	151.14 g/mol	[1][3]
Appearance	White solid	[1]
CAS Number	404827-75-4	[1][3]
Purity	≥95% - 97%	[1][3]
InChI Key	JKOGFRGFWFEFNT-UHFFFAOYSA-N	[3]
Storage Conditions	0-8 °C; Keep in dark place, inert atmosphere	[1][3]

## Chemical Reactivity and Structure

The 1H-indazole-3-amine structure is recognized as an effective "hinge-binding" fragment, which is crucial for the activity of many kinase inhibitors.[4][5] The amine group at the C-3 position and the fluorine at the C-6 position are key to its utility. The fluorine atom can modulate the acidity of the N-H protons and influence the molecule's interaction with biological targets. The amino group provides a key site for further chemical modifications, allowing for the construction of more complex molecules.[6] Indazole derivatives, in general, are known for a wide range of pharmacological activities, including antitumor, anti-inflammatory, and anti-HIV properties.[2]

## Experimental Protocols

Detailed experimental procedures are critical for the successful application of **6-fluoro-1H-indazol-3-amine** in a laboratory setting. Below is a representative synthetic protocol adapted from the synthesis of a structurally related compound, 6-fluoro-1H-indazol-3-ol.[7]

## Synthesis of 6-fluoro-1H-indazol-3-amine Precursor

A common route to indazole rings involves the cyclization of appropriately substituted benzene precursors. The synthesis of 6-fluoro-1H-indazol-3-ol, a close analog, proceeds from 2-amino-4-fluorobenzoic acid.[7]

#### Step 1: Diazotization of 2-amino-4-fluorobenzoic acid

- Suspend 2-amino-4-fluorobenzoic acid (161.2 mmol) in deionized water (250 ml) and concentrated hydrochloric acid (39 ml).
- Cool the suspension in an ice bath.
- Slowly add a solution of sodium nitrite (161.2 mmol) in water (30 ml) dropwise, maintaining the temperature below 10 °C.
- Stir the reaction at room temperature for 30 minutes after the addition is complete.

#### Step 2: Sulfite Addition and Cyclization

- Add a solution of sodium sulfite (400 mmol) in water (250 ml) to the reaction mixture.
- Continue stirring for 2 hours.
- Add concentrated hydrochloric acid (30 ml) and heat the mixture to reflux for 9 hours.

#### Step 3: Isolation and Purification

- Cool the reaction mixture to room temperature.
- Adjust the pH to 5.5 using a sodium bicarbonate solution.
- Collect the resulting precipitate by filtration.
- Wash the solid with deionized water and dry to yield the product.

This protocol yields 6-fluoro-1H-indazol-3-ol, which can serve as a starting material for the synthesis of **6-fluoro-1H-indazol-3-amine** through subsequent chemical transformations.

## Applications in Research and Drug Development

**6-fluoro-1H-indazol-3-amine** is a versatile intermediate with broad applications.

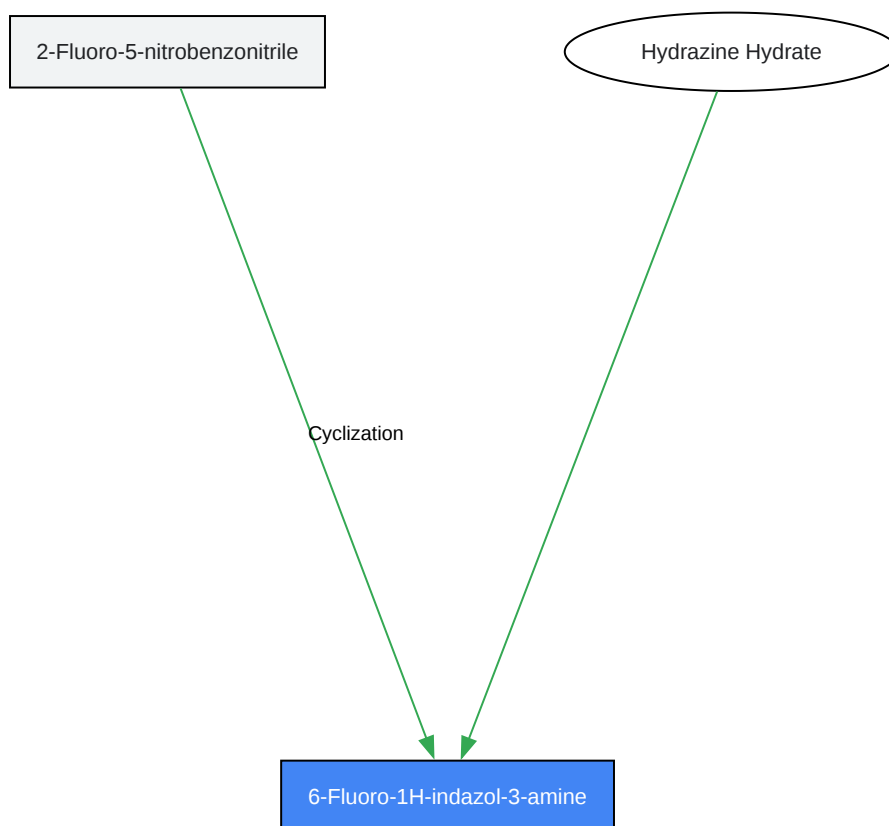
- **Pharmaceutical Development:** It is a key building block in the synthesis of pharmaceuticals, particularly for developing treatments for cancer and neurological disorders.[\[1\]](#) Indazole

derivatives are foundational to several marketed anticancer drugs.[4][5]

- Biochemical Research: The compound is used in studies to investigate the mechanisms of enzymes and receptors, which aids in identifying new therapeutic targets.[1]
- Agrochemicals: It serves as an intermediate in the synthesis of new agrochemicals.[1]
- Material Science: It can be incorporated into polymers to improve thermal stability and mechanical strength.[1]

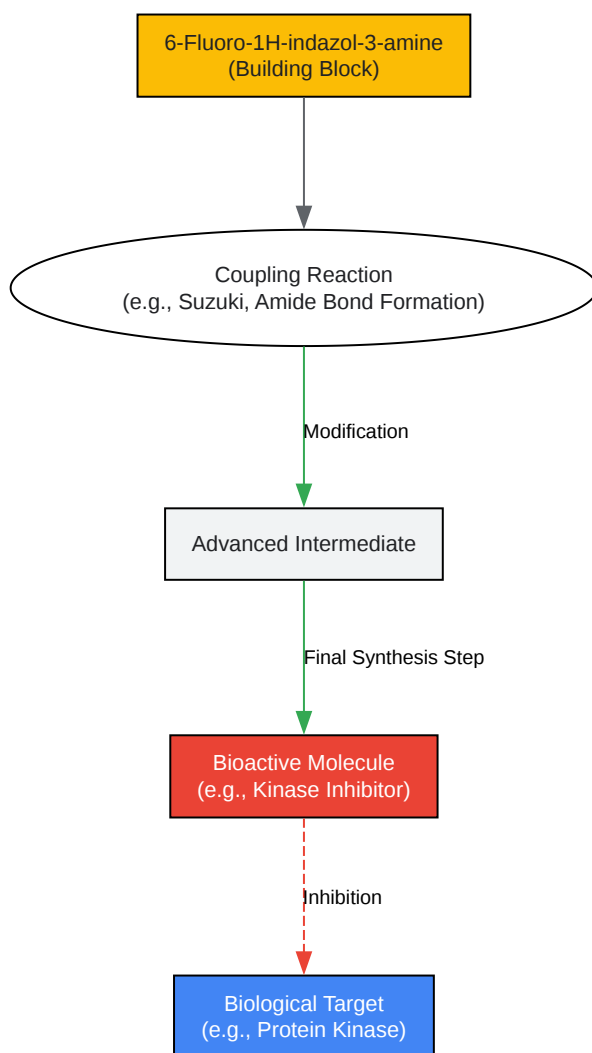
## Visualized Workflows and Pathways

To better illustrate the utility of **6-fluoro-1H-indazol-3-amine**, the following diagrams visualize a general synthesis workflow and its application as a building block in drug development.



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Caption: General synthetic route to **6-fluoro-1H-indazol-3-amine**.



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Caption: Role as a key intermediate in targeted therapy development.

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Address: 3281 E Guasti Rd

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